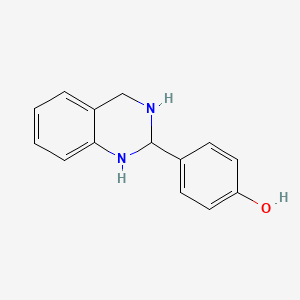

4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

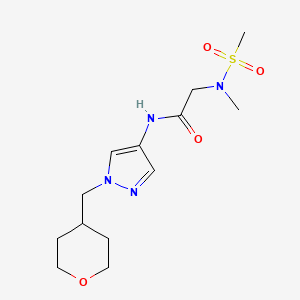

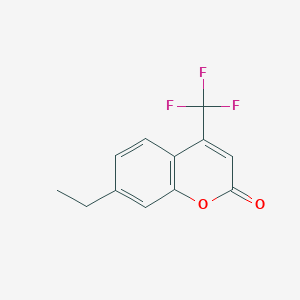

The synthesis of 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol involves a condensation reaction between ambroxol hydrochloride and salicylaldehyde in ethanol . The resulting compound is produced in the form of colorless crystals .Molecular Structure Analysis

The molecule of this compound contains a chiral tertiary carbon of the 1,2,3,4-tetrahydropyrimidine fragment . The crystal structure of the compound is a racemate .Physical And Chemical Properties Analysis

The molecular formula of this compound is C14H14N2O, and its molecular weight is 226.279. The compound absorbs exclusively in the UV region up to about 350 nm . It exhibits dual emission, and the emission spectra contain bands at about 340 and 446 nm upon excitation at 300 and 360 nm, respectively .Scientific Research Applications

Antiviral Research

A novel 1,2,3,4-tetrahydroquinazoline derivative, structurally related to 4-(1,2,3,4-Tetrahydroquinazolin-2-yl)phenol, was synthesized from ambroxol hydrochloride and salicylaldehyde. This compound demonstrated potential against SARS-CoV-2 proteins through molecular docking, showing the ability to bind with Papain-like protease and nonstructural protein 3, which are crucial in the virus's life cycle (Krysantieva et al., 2023).

Optical Properties in Chemical Synthesis

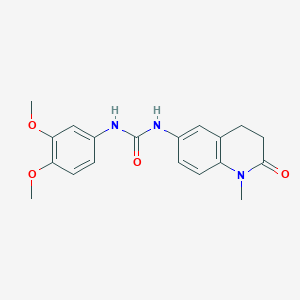

Research on 2-(4-phenylquinolin-2-yl)phenol derivatives, closely related to the chemical of interest, highlighted their fluorescence and emissive properties in the solid state. These properties have implications for their application in various fields like materials science and sensor technology (Balijapalli & Iyer, 2015).

Metal Complex Formation

A study on 2-(3-tosyl-1,2,3,4-tetrahydroquinazolin-2-yl)quinolin-8-ol, a compound with structural similarities, showed its ability to form mononuclear and dinuclear complexes with metals like zinc and copper. This property is significant for applications in coordination chemistry and potentially in catalysis (Sanmartín-Matalobos et al., 2012).

Protein Interaction Studies

4-{[(1Z)-(2-chloroquinolin-3-yl)methylene]amino} phenol, related to the compound , was studied for its corrosion inhibition effect on mild steel. This research indicates potential applications in material science, particularly in corrosion protection (Prabhu et al., 2008).

properties

IUPAC Name |

4-(1,2,3,4-tetrahydroquinazolin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-8,14-17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAGRKYVZDUYPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2567820.png)

![N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2567822.png)

![4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2567824.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2567827.png)

![N-(2-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2567828.png)